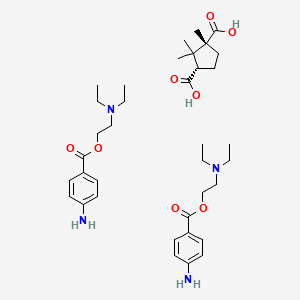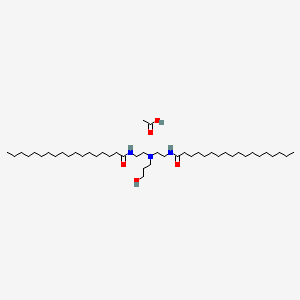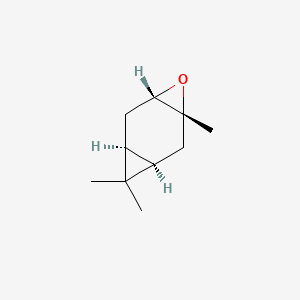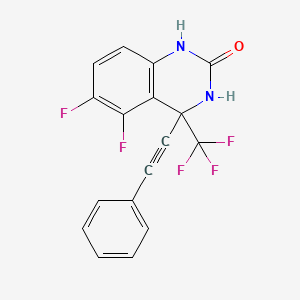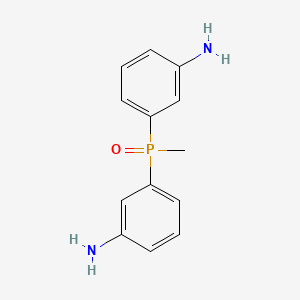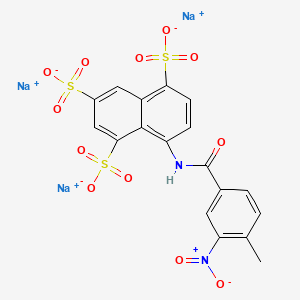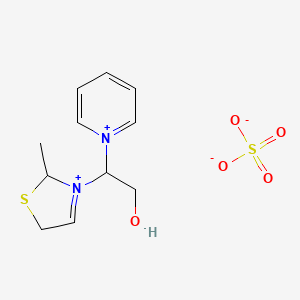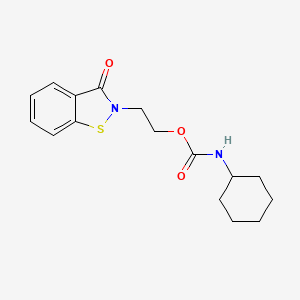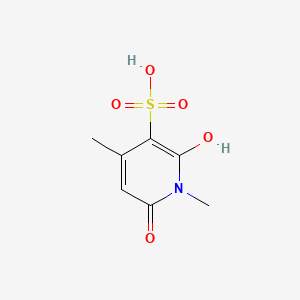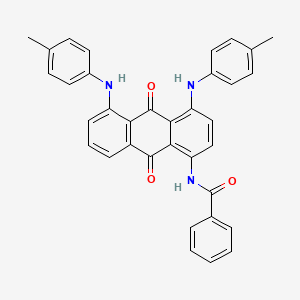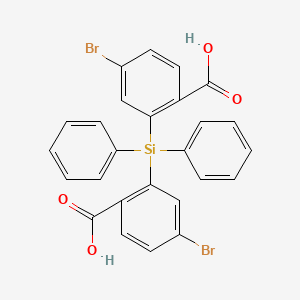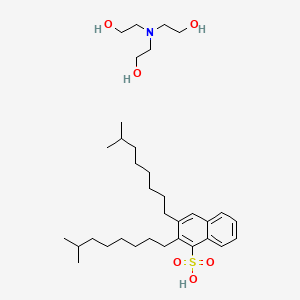
Einecs 278-316-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 278-316-5, also known by its CAS number 75800-63-4, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation methods for Einecs 278-316-5 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the reaction of specific precursor chemicals under controlled conditions to produce the desired compound.
Purification Processes: After synthesis, the compound undergoes purification to remove any impurities.
Chemical Reactions Analysis
Einecs 278-316-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 278-316-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 278-316-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Einecs 278-316-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 278-621-3: This compound has a different molecular structure and properties compared to this compound.
Einecs 278-380-4: This compound also has distinct chemical and biological properties.
Einecs 279-109-2: Another similar compound with unique characteristics.
Properties
CAS No. |
75800-63-4 |
|---|---|
Molecular Formula |
C28H44O3S.C6H15NO3 C34H59NO6S |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2,3-bis(7-methyloctyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S.C6H15NO3/c1-22(2)15-9-5-7-11-17-24-21-25-18-13-14-20-27(25)28(32(29,30)31)26(24)19-12-8-6-10-16-23(3)4;8-4-1-7(2-5-9)3-6-10/h13-14,18,20-23H,5-12,15-17,19H2,1-4H3,(H,29,30,31);8-10H,1-6H2 |
InChI Key |
MHFOJXZGRJCEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC(C)C)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


